molecular formula C11H13NO4 B1386455 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid CAS No. 1086379-86-3

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid

Cat. No. B1386455
M. Wt: 223.22 g/mol
InChI Key: JVKDIDPAEBELMS-UHFFFAOYSA-N
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Description

“2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid” is a chemical compound with the molecular formula C11H13NO4 . It is a derivative of tetrahydropyran, an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid” include a molecular weight of 236.27 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can also be computed .

Scientific Research Applications

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

    • Field : Medical Chemistry
    • Application : The compound is used in the development of inhibitors for Ataxia Telangiectasia Mutated (ATM) Kinase .
    • Method : The compound is part of the structure of AZD0156, a potent and selective inhibitor of ATM . The inhibitor is combined with DNA double-strand break-inducing agents in mouse xenograft models .
    • Results : The inhibitor has shown antitumor potential and is currently undergoing clinical evaluation with approved drugs irinotecan and olaparib .
  • Ring-Expansion of Monocyclopropanated Heterocycles

    • Field : Organic Chemistry
    • Application : The compound is used in the stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans .
    • Method : The process involves a cyclopropylcarbinyl cation rearrangement as the key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
    • Results : The ring-expansion leads to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
  • Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans

    • Field : Organic Chemistry
    • Application : The compound is used in the stereoselective synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyrans .
    • Method : The process involves a ring-expansion of monocyclopropanated pyrroles and furans, leading to highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
    • Results : The ring-expansion gives access to versatile building blocks with relevance for drug synthesis .
  • Protecting Groups in Organic Synthesis

    • Field : Organic Chemistry
    • Application : 2-Tetrahydropyranyl (THP-) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis .
    • Method : The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
    • Results : These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .
  • Antioxidant Properties of 2,3-Dihydro-3,5-Dihydroxy-6-Methyl-4H-Pyran-4-One

    • Field : Food Chemistry
    • Application : The compound is known to contribute to the antioxidant properties of Maillard reaction intermediates .
    • Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
    • Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
  • Alcohols. Tetrahydropyranyl Ethers to Silyl-Protected One-Step

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of silyl-protected ethers .
    • Method : The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
    • Results : The resulting ethers are resilient to a variety of reactions .

properties

IUPAC Name

2-(oxan-4-yloxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)8-1-4-12-10(7-8)16-9-2-5-15-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKDIDPAEBELMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189825
Record name 2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid

CAS RN

1086379-86-3
Record name 2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086379-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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